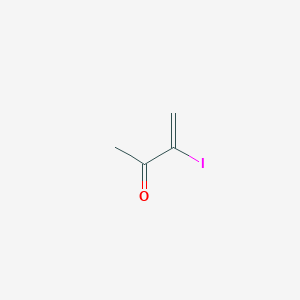

3-Iodobut-3-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

648425-14-3 |

|---|---|

Molecular Formula |

C4H5IO |

Molecular Weight |

195.99 g/mol |

IUPAC Name |

3-iodobut-3-en-2-one |

InChI |

InChI=1S/C4H5IO/c1-3(5)4(2)6/h1H2,2H3 |

InChI Key |

HOJCYEUWKFDQLB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=C)I |

Origin of Product |

United States |

Reactivity Profiles and Transformation Chemistry of 3 Iodobut 3 En 2 One and Its Derivatives

Nucleophilic Reaction Pathways

The electron-withdrawing ketone group polarizes the carbon-carbon double bond, making the β-carbon susceptible to nucleophilic attack (Michael addition). Furthermore, the iodine atom can be substituted or participate in metal-catalyzed cross-coupling reactions.

The regioselectivity of nucleophilic attack on derivatives of 3-iodobut-3-en-2-one is evident in palladium-catalyzed cross-coupling reactions. Studies on 3-iodobut-3-enoic acid, a closely related derivative, demonstrate that organometallic reagents can be coupled with high regioselectivity. researchgate.netacs.org Specifically, the cross-coupling with organozinc and organotin compounds proceeds under mild conditions using a palladium catalyst, such as PdCl₂(MeCN)₂, in a solvent like dimethylformamide (DMF). acs.org In these reactions, the nucleophilic organometallic species selectively replaces the iodine atom on the C-3 position, yielding 3-substituted but-3-enoic acids. acs.org This transformation occurs without affecting the double bond or the carboxylic acid moiety, highlighting the precise regiocontrol achievable in these nucleophilic substitution-type reactions. acs.org The reaction proceeds with total regioselectivity in all documented cases. researchgate.net

Table 1: Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid

| Organometallic Reagent | Catalyst | Solvent | Product | Yield | Reference |

| Organozinc compounds | PdCl₂(MeCN)₂ | DMF | 3-Substituted but-3-enoic acids | Good | acs.org |

| Organotin compounds | PdCl₂(MeCN)₂ | DMF | 3-Substituted but-3-enoic acids | Good | acs.org |

The nature of the external nucleophile plays a critical role in determining the outcome of reactions with halo-enone systems. For the analogous compound, 3-bromobut-3-en-2-one, various nucleophiles such as amines, thiols, and alkoxides can replace the bromine atom via nucleophilic substitution. Additionally, softer nucleophiles like enolates can participate in Michael addition reactions.

In the context of iodocyclization reactions involving similar unsaturated systems, the choice of reagents can direct the reaction towards a specific pathway. For instance, in the halocyclization of alkenylated amide, carbamate, and urea (B33335) derivatives, O-cyclization is generally preferred over N-cyclization. tcichemicals.com However, the use of a lithium reagent can completely reverse this selectivity, favoring N-cyclization. tcichemicals.com This demonstrates that external reagents can override inherent substrate biases. The development of catalytic asymmetric halocyclization reactions, using chiral titanium alkoxides for example, further underscores the profound influence external agents can have on both reaction efficiency and stereoselectivity. tcichemicals.com

Regioselectivity in Nucleophilic Additions

Cyclization and Annulation Reactions

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of cyclic and heterocyclic systems.

The Prins cyclization, an acid-catalyzed reaction between an alkene and a carbonyl compound, has been effectively applied to derivatives of halobutenols. wikipedia.orgjk-sci.comorganic-chemistry.org Research has shown that 3-bromobut-3-en-1-ols, which are structurally related to reduced this compound, can react with various aldehydes to produce 2,6-disubstituted tetrahydropyranones in good yields and with excellent diastereoselectivity. organic-chemistry.org These reactions are typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), at low temperatures. organic-chemistry.org The proposed mechanism involves the formation of a stable six-membered chair-like tetrahydropyranyl carbocation intermediate. organic-chemistry.org Similarly, the synthesis of 3-iodobut-3-en-1-ol derivatives has been achieved through the iodohydroxylation of alkylidenecyclopropanes, providing direct precursors for iodo-Prins cyclizations. nih.gov

Table 2: Diastereoselective Prins Cyclization of 3-Bromobut-3-en-1-ols with Aldehydes

| Aldehyde | Catalyst | Temperature | Product | Diastereoselectivity | Reference |

| Various | BF₃·OEt₂ | -35 °C | 2,6-Disubstituted tetrahydropyranones | Excellent | organic-chemistry.org |

Halocyclization is a powerful method for synthesizing heterocycles, where an intramolecular nucleophile attacks a double bond activated by an electrophilic halogen. tcichemicals.commdpi.com α-Haloketones are widely used as precursors in the synthesis of a vast array of heterocyclic compounds, including furans, pyrroles, thiophenes, imidazoles, and thiazoles. nih.gov The reactivity of the α-haloenone system in this compound makes it a candidate for such transformations.

For example, intramolecular halocyclization can be triggered by the attack of internal oxygen, nitrogen, or sulfur nucleophiles onto the iodine-activated double bond. mdpi.com Recent studies have explored the use of thioesters as sulfur nucleophiles in bromocyclization reactions, leading to the formation of cyclic bromosulfides. chemrxiv.orgchemrxiv.org This suggests that analogous iodocyclizations with derivatives of this compound containing a tethered thioester could provide access to sulfur-containing heterocycles. The selectivity of these cyclizations (endo vs. exo) can often be controlled by the reaction conditions. mdpi.com

Prins Cyclization Involving Related Halobutenols

Rearrangement Chemistry and Stereochemical Outcomes

Allylic systems, such as the one present in this compound and its derivatives, are prone to rearrangement reactions, often proceeding through carbocationic intermediates. spcmc.ac.in For instance, the reaction of but-3-en-2-ol with aqueous HBr yields a mixture of 3-bromobut-1-ene and 1-bromobut-2-ene, demonstrating the potential for allylic shifts. doubtnut.com This occurs via a resonance-stabilized allylic carbocation. doubtnut.com

In a reaction to prepare 3-iodobut-3-en-1-ol derivatives via iodohydroxylation of alkylidenecyclopropanes, an unexpected rearrangement was observed, leading to the formation of 4-hydroxy-1,2-diphenyl-butan-1-one derivatives in certain cases. nih.gov This highlights the potential for complex skeletal reorganizations in related systems.

Furthermore, nih.gov-sigmatropic rearrangements are a known class of pericyclic reactions that can occur in allylic systems containing heteroatoms like sulfur, selenium, or oxygen. wikipedia.org While not directly documented for this compound itself, derivatives where the ketone is reduced and the resulting alcohol is converted to an ether could potentially undergo a nih.gov-Wittig rearrangement. wikipedia.org These rearrangements are known to proceed with high stereoselectivity, with a strong preference for the formation of the E-alkene product. wikipedia.org

Investigation of Cyclopropylcarbinyl Cation Intermediates

The involvement of cyclopropylcarbinyl cation intermediates in the transformation of this compound and its derivatives is a subject of significant mechanistic interest. While direct studies on this compound are limited, extensive research on related systems, such as the reactions of alkylidenecyclopropanes, provides a strong basis for understanding these reactive intermediates. The high reactivity of compounds like 3-bromobut-3-en-2-one, which is noted to be highly unstable and often generated in situ, suggests that its iodo-analogue likely shares this characteristic, making the study of its reaction mechanisms reliant on trapping experiments and analysis of stable products.

In analogous systems, the formation of a cyclopropylcarbinyl cation is a key step in the ring-opening reactions of cyclopropane (B1198618) derivatives. For instance, the iodohydroxylation of alkylidenecyclopropanes to form 3-iodobut-3-en-1-ol derivatives is proposed to proceed through the formation of a cyclic iodonium (B1229267) ion, which then undergoes nucleophilic attack, leading to the cleavage of the cyclopropane ring. This process is mechanistically related to the formation and subsequent rearrangement of a cyclopropylcarbinyl cation.

Furthermore, the selective rearrangement of homoallyl or cyclobutyl cations to the more stabilized cyclopropylcarbinyl cations has been observed, particularly when substituents are present that can stabilize the positive charge. marquette.edu This has been demonstrated in systems with multiple alkyl groups or an allylsilane substituent. marquette.edu These transformations typically occur with inversion of configuration at the ionizing carbon, with the transition state favoring an arrangement where substituents are on opposite sides of the newly forming cyclopropane ring. marquette.edu

The stability and reactivity of cyclopropylcarbinyl cations are highly dependent on the substitution pattern. Computational studies have shown that electron-donating groups on the cyclopropane ring can significantly stabilize the cation, influencing the equilibrium between the cyclopropylcarbinyl cation and its corresponding homoallyl and bicyclobutonium cation forms.

The table below summarizes key findings from related studies that shed light on the potential behavior of cyclopropylcarbinyl cation intermediates in the context of this compound chemistry.

Table 1: Research Findings on Cyclopropylcarbinyl Cation Intermediates in Related Systems

| Studied System | Key Findings | Reference |

|---|---|---|

| Alkylidenecyclopropanes | Iodohydroxylation with I₂/H₂O leads to ring-opened products like 3-iodobut-3-en-1-ol derivatives, suggesting an iodonium ion-mediated ring opening. | |

| Homoallyl/Cyclobutyl Cations | Can undergo selective rearrangement to more stable cyclopropylcarbinyl cations, especially with stabilizing substituents. | marquette.edu |

| Substituted Cyclopropylcarbinyl Cations | Equilibrium with other cationic forms is heavily influenced by the electronic nature of substituents on the cyclopropane ring. |

Control and Determination of Stereochemical Configuration in Transformations

The control and determination of stereochemical configuration are paramount in the synthetic transformations of this compound and its derivatives. The stereochemistry of the double bond and any adjacent stereocenters significantly influences the biological activity and physical properties of the resulting molecules.

Stereoselective synthesis of related β-iodo-α,β-unsaturated ketones has been achieved through various methods. For example, an iodine-copper exchange reaction on β-iodo-α,β-unsaturated carbonyl compounds proceeds with retention of the double bond configuration, allowing for the stereoselective formation of alkenyl cuprates. nih.gov This demonstrates that transformations at the iodo-substituted carbon can be performed without compromising the geometry of the alkene.

In the context of cyclopropane precursors, the stereochemistry of the starting material can dictate the stereochemical outcome of the ring-opening reaction. The cyclopropanation of allylic alcohols, for instance, can be highly diastereoselective, with the directing effect of the hydroxyl group controlling the facial selectivity of the carbene addition. unl.pt Subsequent rearrangement of the resulting cyclopropylcarbinyl system would then be influenced by this initial stereocontrol.

The stereochemical course of reactions involving related vinyl iodides has been shown to be controllable. For example, sequential radical cyclization of acyclic polyenes containing a vinyl iodide moiety can proceed with high stereoselectivity, with the stereochemistry of the newly formed rings being dependent on the substrate structure and reaction conditions. arkat-usa.org

Furthermore, palladium-catalyzed cross-coupling reactions of 3-iodobut-3-enoic acid with organometallic reagents have been shown to proceed with retention of stereochemistry, providing a reliable method for the synthesis of 3-substituted but-3-enoic acids with defined stereochemistry. This suggests that similar transformations with this compound could also be stereocontrolled.

The following table outlines various strategies and findings related to the stereochemical control in transformations of compounds structurally similar to this compound.

Table 2: Methods for Stereochemical Control in Related Transformations

| Reaction Type | Key Features for Stereocontrol | Resulting Stereochemistry | Reference |

|---|---|---|---|

| Iodine-Copper Exchange | Reaction of β-iodo-α,β-unsaturated carbonyls with cuprates. | Retention of double bond configuration. nih.gov | nih.gov |

| Directed Cyclopropanation | Use of chiral auxiliaries or directing groups (e.g., hydroxyl) on allylic precursors. | High diastereoselectivity in cyclopropane formation. unl.pt | unl.pt |

| Radical Cyclization | Substrate-controlled cyclization of vinyl iodides. | Formation of polycyclic systems with defined stereocenters. arkat-usa.org | arkat-usa.org |

| Palladium-Catalyzed Cross-Coupling | Reaction of iodo-enoates with organometallic reagents. | Retention of the double bond geometry. |

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms

Mechanistic studies provide insight into the stepwise processes through which 3-iodobut-3-en-2-one engages in chemical transformations, particularly those mediated by transition metals and those involving halogenation pathways.

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which proceed through well-defined catalytic cycles. thieme-connect.de The key step in these cycles is typically the activation of the carbon-iodine bond. wikipedia.orgslideshare.net

Palladium-catalyzed reactions, such as Suzuki or Heck couplings, are common. numberanalytics.comarabjchem.org A typical catalytic cycle begins with the oxidative addition of this compound to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, increasing the metal's oxidation state and coordination number. wikipedia.org Subsequent steps involve transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), followed by reductive elimination to release the final product and regenerate the palladium(0) catalyst, allowing the cycle to continue. slideshare.net

Iron-catalyzed reactions have also been developed, often proceeding through a different, radical-based mechanism. For instance, the iron-catalyzed carboiodination of alkynes can produce derivatives of this compound. thieme-connect.com In a proposed mechanism, an Fe(II) species, the active catalyst, reacts with an alkyl iodide and a radical initiator. This process is believed to involve radical intermediates rather than the organometallic species typical of palladium catalysis. thieme-connect.com

Table 1: Key Stages in a Generic Palladium-Catalyzed Cross-Coupling Cycle

| Stage | Description |

| Oxidative Addition | The C–I bond of this compound adds to a Pd(0) center, forming a Pd(II) complex. |

| Transmetalation/Insertion | A second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., organoboron), or an alkene/alkyne inserts into the Pd-C bond. |

| Reductive Elimination | The two coupled organic fragments are expelled from the palladium center, forming a new C-C bond in the product and regenerating the Pd(0) catalyst. slideshare.net |

The formation of vinyl iodides like this compound can be achieved through the halogenation of a corresponding alkyne, in this case, but-3-yn-2-one. The mechanism of alkyne halogenation has been studied to understand the stereochemical outcome of the reaction. masterorganicchemistry.comlibretexts.org When one equivalent of a halogen like iodine (I₂) is added across the triple bond, the reaction typically yields a trans-dihaloalkene. masterorganicchemistry.comlibretexts.org

The accepted mechanism often involves the formation of a cyclic bridged-ion intermediate, known as an iodonium (B1229267) ion (or halonium ion in the general case). libretexts.orgorganicchemistrytutor.com The alkyne's π-bond acts as a nucleophile, attacking the electrophilic iodine molecule. organicchemistrytutor.com This leads to the formation of a three-membered ring intermediate. youtube.com Subsequently, the iodide anion (I⁻) attacks this intermediate from the side opposite the bridge (a backside attack), resulting in an anti-addition and the formation of a trans product. libretexts.orgorganicchemistrytutor.com While this bridged-ion pathway is widely taught, experimental data for some halogenations suggest the reaction may be more complex, potentially involving a termolecular process where a true halonium ion is not formed. organicchemistrytutor.comyoutube.com

Oxidative addition is a fundamental step in many catalytic processes involving this compound. wikipedia.orgslideshare.net This reaction involves the cleavage of the C-I bond and the formation of two new bonds to the metal center, increasing the metal's formal oxidation state by two. wikipedia.org There are several possible mechanisms for this process. numberanalytics.comlibretexts.org

Concerted Pathway: This mechanism is common for non-polar bonds like H-H or C-H but is less typical for polar C-X bonds. It involves a single, three-centered transition state where the C-I bond breaks as the new M-C and M-I bonds form simultaneously. wikipedia.orglibretexts.org

Sₙ2-Type Mechanism: This is a common pathway for polarized substrates like alkyl or vinyl halides. The metal center acts as a nucleophile, attacking the carbon atom of the C-I bond and displacing the iodide as a leaving group. libretexts.org This two-step process proceeds through a polar transition state and is often accelerated in polar solvents. libretexts.org

Radical Mechanism: This pathway involves single-electron transfer steps. It can be a non-chain process, where the metal and the vinyl iodide react to form radical intermediates, or a chain process involving radical propagation steps. Radical mechanisms are often sensitive to the presence of inhibitors or initiators. numberanalytics.comlibretexts.org

The specific mechanism for this compound depends on the metal, its ligands, and the reaction conditions. For palladium-catalyzed cross-couplings, the Sₙ2-type mechanism is often considered operative.

Intermediates and Transition State Analysis in Halogenation Reactions

Computational Chemistry Applications

Theoretical studies, particularly those using Density Functional Theory (DFT), provide a powerful tool for investigating the properties of this compound at a molecular level, complementing experimental findings. mdpi.com

DFT calculations are widely used to determine the most stable three-dimensional structures (conformations) of molecules and to quantify their relative energies. mdpi.comusf.edu For this compound, conformational analysis would focus on the rotation around the single bond connecting the carbonyl group and the vinyl group. This rotation gives rise to different conformers, primarily the s-trans (where the C=C and C=O bonds are anti-periplanar) and s-cis (where they are syn-periplanar) forms.

By performing a potential energy scan where the relevant dihedral angle is systematically varied, computational chemists can locate the energy minima corresponding to stable conformers. nih.gov The calculations, often using functionals like B3LYP or M06 with a suitable basis set (e.g., 6-31G*), can predict which conformer is lower in energy and therefore more populated at equilibrium. nih.govmdpi.com These studies also provide optimized bond lengths, bond angles, and dihedral angles that can be compared with experimental data if available (e.g., from X-ray crystallography). researchgate.net

Table 2: Illustrative DFT Data for Conformational Analysis of this compound

| Conformer | Dihedral Angle (C=C–C=O) | Calculated Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| s-trans | ~180° | 0.00 (Global Minimum) | >95% |

| s-cis | ~0° | >2.00 | <5% |

Note: This table is illustrative, based on typical energetic differences for α,β-unsaturated ketones. Actual values would require specific calculations.

Once the minimum-energy geometry of this compound is determined through DFT calculations, the same theoretical framework can be used to predict its vibrational frequencies. nih.gov These calculations simulate the various ways the atoms in the molecule can vibrate, such as the stretching and bending of bonds.

Each calculated frequency corresponds to a specific vibrational mode. researchgate.net This information is invaluable for interpreting experimental infrared (IR) and Raman spectra, as it allows for the assignment of observed absorption bands to specific molecular motions. nih.gov For this compound, key predicted vibrations would include the C=O stretching frequency (typically a strong band in the IR spectrum), the C=C stretching frequency, and the C-I stretching frequency, which occurs at a much lower wavenumber. acs.org Comparing the computed spectrum with the experimental one can confirm the structure and identify conformer-specific bands. nih.gov

Table 3: Selected Predicted Vibrational Frequencies for s-trans-3-Iodobut-3-en-2-one

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Frequency (cm⁻¹) | Description |

| C=O Stretch | 1650-1700 | ~1690 | Strong, characteristic ketone stretch |

| C=C Stretch | 1600-1650 | ~1625 | Alkene double bond stretch |

| CH₂ Wag | 1400-1440 | ~1420 | Out-of-plane bending of terminal =CH₂ |

| C-C Stretch | 1100-1200 | ~1150 | Stretch of single bond between C=C and C=O |

| C-I Stretch | 500-600 | ~550 | Stretch of the carbon-iodine bond |

Note: This table is illustrative. The predicted frequencies are scaled from typical DFT calculation outputs to better match experimental values.

Advanced Applications in Complex Organic Molecule Synthesis

Building Blocks for Natural Product Synthesis

The unique structural features of 3-Iodobut-3-en-2-one make it an important precursor in the synthesis of several classes of natural products. Its vinyl iodide and ketone functionalities allow for a range of chemical transformations, enabling the construction of complex carbon skeletons.

Utilization in the Total Synthesis of Fungal Decanolides and Macrocyclic Lactones

A significant application of derivatives of this compound, specifically functionalized (E)-4-iodobut-3-en-1-ols, is in the synthesis of fungal decanolides and other macrocyclic lactones. nih.govnih.gov Researchers have developed a reliable method to produce these iodoalcohols from aldehydes or epoxides, which can then be used to create known fungal decanolides and novel aromatic macrocycles. nih.govnih.gov This protocol has been successfully applied to the gram-scale total synthesis of (-)-aspinolide A and (-)-5-epi-aspinolide A. nih.govnih.gov The key step in these syntheses is a catalytic Nozaki-Hiyama-Kishi reaction, which facilitates the challenging ring-closing of the macrocycle with high yields ranging from 65-84%. nih.govnih.gov

The challenge in synthesizing macrocyclic lactones often lies in the ring-closing step due to kinetic and thermodynamic barriers. nih.gov While methods like ruthenium-catalyzed metathesis (RCM) have been used, they often require extensive optimization and can present challenges in controlling the double bond geometry. nih.gov The use of hydroxy vinyl iodides derived from compounds related to this compound offers a more general and efficient alternative for constructing these complex structures. nih.gov

| Natural Product | Key Synthetic Step | Yield | Reference |

| (-)-Aspinolide A | Catalytic Nozaki-Hiyama-Kishi reaction | 65-84% | nih.govnih.gov |

| (-)-5-epi-Aspinolide A | Catalytic Nozaki-Hiyama-Kishi reaction | 65-84% | nih.govnih.gov |

| Fungal Decanolides | Scalable regio- and stereoselective synthesis from (E)-4-iodobut-3-en-1-ols | Not specified | nih.govcrystallography.net |

| Aromatic Macrocycles | Scalable regio- and stereoselective synthesis from (E)-4-iodobut-3-en-1-ols | Not specified | nih.govnih.gov |

Precursors for Polyketide Synthase-Derived Compounds

Polyketides are a large and diverse class of natural products with a wide range of biological activities. nih.govwikipedia.org They are synthesized by polyketide synthases (PKSs) through the successive condensation of small carboxylic acid units. nih.govnih.gov The structural diversity of polyketides arises from the use of different starter and extender units and various tailoring enzymes. nih.govwikipedia.orgmdpi.com

While direct research linking this compound as a direct precursor in enzymatic polyketide synthesis is not extensively documented, its structural motifs are found in polyketide-derived natural products. Synthetic strategies employing building blocks like this compound can provide access to complex polyketide-like structures that are difficult to obtain through fermentation or purely enzymatic approaches. The vinyl iodide functionality is particularly useful for subsequent cross-coupling reactions to elaborate the carbon skeleton, mimicking the chain extension process in polyketide biosynthesis.

Role in the Synthesis of Complex Indole (B1671886) Derivatives

Indole derivatives are a significant class of heterocyclic compounds found in many biologically active natural products and pharmaceuticals. researchgate.netrsc.org The synthesis of complex indole-containing molecules often requires versatile building blocks that can be readily functionalized.

In the total synthesis of the indole alkaloid minfiensine, a related compound, (Z)-2-iodobut-2-en-1-ol, was utilized. rsc.org This intermediate was formed through the reductive amination of an aldehyde with 2-iodocrotylamine. rsc.org Another related intermediate, (±)-9-((Z)-2-Iodobut-2-en-1-yl)-9-azabicyclo[3.3.1]nonane-2,6-diol, was synthesized and used in the preparation of vellosimine (B128456) and its derivatives. acs.org These examples highlight the utility of iodobutenyl moieties, structurally related to this compound, in constructing the intricate frameworks of complex indole alkaloids. The vinyl iodide group serves as a key handle for intramolecular cyclization and cross-coupling reactions to build the final polycyclic systems.

Construction of Heterocyclic Scaffolds

Beyond natural product synthesis, this compound and its derivatives are instrumental in constructing various heterocyclic scaffolds, which are core components of many medicinal and agrochemical compounds.

Synthesis of Substituted Tetrahydropyranones

The tetrahydropyranone ring is a common motif in many natural products. A diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones has been developed using a Prins cyclization of 3-bromobut-3-en-1-ols (a bromo-analogue of the corresponding iodo-compound) with aldehydes. researchgate.netnih.govresearchgate.net This reaction proceeds in good yields with excellent diastereoselectivity at low temperatures (-35 °C). nih.govresearchgate.net The proposed mechanism involves the formation of a stable six-membered chairlike tetrahydropyranyl carbocation, followed by nucleophilic attack of the hydroxyl group and elimination of HBr to yield the tetrahydropyranone. researchgate.netnih.govresearchgate.net

This methodology provides a direct and stereoselective route to cis-2,6-disubstituted tetrahydropyran-4-ones from simple starting materials. researchgate.net The resulting tetrahydropyranone can be further transformed into other useful derivatives. nih.govresearchgate.net

| Reactants | Product | Key Reaction | Diastereoselectivity | Reference |

| 3-Bromobut-3-en-1-ols and Aldehydes | 2,6-Disubstituted Tetrahydropyranones | Prins Cyclization | Excellent | nih.govresearchgate.net |

Access to Functionalized Butenoic Acids

Functionalized butenoic acids are valuable intermediates in organic synthesis. 3-Iodobut-3-enoic acid, a close structural relative of this compound, has been used in palladium-catalyzed cross-coupling reactions with organozinc or organotin compounds. researchgate.net This method provides good yields of 3-substituted but-3-enoic acids under mild conditions, using PdCl2(MeCN)2 as the catalyst in DMF. researchgate.net The reaction proceeds with complete regioselectivity. researchgate.net This approach has been applied to the synthesis of new unsaturated lactam compounds. researchgate.net

Derivatization to Unsaturated Lactam Compounds

The chemical scaffold of this compound is a valuable precursor in the synthesis of various unsaturated lactam compounds. One notable method involves the iodocyclization of (2Z,4E)-dienamides and (Z)-alk-2-en-4-ynamides using iodine monochloride. This process readily produces a range of substituted 5-alkyl(aryl)idene- and 5-[iodoalkyl(aryl)idene]-1H-pyrrol-2(5H)-ones in good yields under mild reaction conditions. The methodology exhibits complete regioselectivity in all documented cases and has been successfully applied to the creation of novel unsaturated lactam structures. researchgate.netresearchgate.net

The versatility of this approach is further highlighted by its extension to the synthesis of 3-ylidene-isoindolin-1-ones, which can be formed in moderate to good yields using the same conditions. researchgate.netresearchgate.net The selectivity of the halocyclization reaction is significantly influenced by the nature of the substituents on the starting materials and the reaction temperature. researchgate.net This allows for a degree of control over the final product, enabling the targeted synthesis of specific unsaturated lactam derivatives.

In a related application, palladium-catalyzed decarboxylative allylic alkylation of pre-existing lactams provides a route to 3,3-disubstituted pyrrolidinones, piperidinones, and caprolactams. nih.gov This method has proven instrumental in the asymmetric synthesis of key intermediates for complex natural products, such as the Aspidosperma alkaloids quebrachamine (B1219942) and rhazinilam. nih.gov

The table below summarizes the types of unsaturated lactam compounds synthesized from precursors related to this compound and the general synthetic strategies employed.

| Starting Material Type | Reagent/Catalyst | Product Type | Ref |

| (2Z,4E)-Dienamides, (Z)-Alk-2-en-4-ynamides | Iodine Monochloride | 5-Alkyl(aryl)idene- and 5-[iodoalkyl(aryl)idene]-1H-pyrrol-2(5H)-ones | researchgate.netresearchgate.net |

| (2Z,4E)-Dienamides, (Z)-Alk-2-en-4-ynamides | Iodine Monochloride | 3-Ylidene-isoindolin-1-ones | researchgate.netresearchgate.net |

| Pre-formed Lactams | Palladium Catalyst | 3,3-Disubstituted Pyrrolidinones, Piperidinones, Caprolactams | nih.gov |

Formation of Pyrrol-2(5H)-ones and Related Nitrogen-Containing Heterocycles

The reactivity of this compound and its analogs makes them key building blocks for the synthesis of pyrrol-2(5H)-ones and a broader range of nitrogen-containing heterocycles. A primary method for achieving this is through halolactamization. Specifically, the iodocyclization of (2Z,4E)-dienamides and (Z)-alk-2-en-4-ynamides leads to the regio- and stereoselective formation of 5-alkylidene(arylidene)- and 5-(iodoalkylidene)-pyrrol-2(5H)-ones. researchgate.net The selectivity of this reaction is highly dependent on the substituents and the temperature, offering a tunable approach to these heterocyclic systems. researchgate.net

Further extending the utility of this scaffold, double Michael reactions involving precursors like 3-butyn-2-one (B73955) with nitrogen-containing tethered diacids can produce highly functionalized and substituted piperidines, which are derivatives of pipecolic acid, with notable stereoselectivity. sigmaaldrich.comsigmaaldrich.com Chiral aminophosphines can also catalyze the enantioselective double-Michael addition of dinucleophiles to electron-deficient acetylenes, providing an efficient route to various nitrogen-containing heterocycles, including indolines. sigmaaldrich.comsigmaaldrich.com

The synthesis of fused nitrogen heterocycles has also been explored. For instance, N-vinyl β-lactams can undergo a sigmaaldrich.comsigmaaldrich.com sigmatropic rearrangement followed by a 6π electrocyclization to yield amino cyclobutanes. scholaris.ca Additionally, copper-catalyzed amide coupling to ortho-acetyl aryl halides, followed by an aldol (B89426) condensation, can produce quinolones, including tricyclic ring systems when lactam partners are used. scholaris.ca

The table below details some of the nitrogen-containing heterocycles synthesized from or inspired by the reactivity of this compound precursors, along with the key synthetic methods.

| Precursor/Starting Material | Key Method | Resulting Heterocycle | Ref |

| (2Z,4E)-Dienamides, (Z)-Alk-2-en-4-ynamides | Halolactamization (Iodocyclization) | 5-Alkylidene(arylidene)- and 5-(iodoalkylidene)-pyrrol-2(5H)-ones | researchgate.net |

| 3-Butyn-2-one and Nitrogen-Containing Tethered Diacids | Double Michael Reaction | Substituted Piperidines (Pipecolic Acid Derivatives) | sigmaaldrich.comsigmaaldrich.com |

| Dinucleophiles and Electron-Deficient Acetylenes | Enantioselective Double-Michael Addition | Indolines | sigmaaldrich.comsigmaaldrich.com |

| N-Vinyl β-Lactams | sigmaaldrich.comsigmaaldrich.com Sigmatropic Rearrangement & 6π Electrocyclization | Amino Cyclobutanes | scholaris.ca |

| Ortho-Acetyl Aryl Halides and Lactams | Copper-Catalyzed Amide Coupling & Aldol Condensation | Quinolones (Tricyclic Systems) | scholaris.ca |

Spectroscopic Analysis in Research Context

Infrared Spectroscopy for Reaction Intermediates and Radicals

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing molecular structure. savemyexams.com In advanced research, time-resolved and matrix-isolation IR techniques are employed to detect and characterize highly reactive, short-lived species such as radicals and reaction intermediates. researchgate.net

Characterization of Gaseous Allylic Radicals

Allylic radicals are key intermediates in a variety of chemical reactions. Their detection in the gas phase is challenging due to their low concentrations and high reactivity. Time-resolved IR spectroscopy can be used to observe the vibrational modes of these transient species. While direct IR studies on the allylic radical of 3-Iodobut-3-en-2-one are not extensively documented, the principles can be understood from studies of related systems. For instance, the photodissociation of vinyl halides is a known method to generate vinyl radicals. nycu.edu.tw The subsequent reactions and the radicals themselves can be monitored by observing characteristic IR absorption bands. nycu.edu.twnih.gov

In a typical matrix isolation experiment, a precursor molecule is suspended in a large excess of an inert gas (like argon or neon) and deposited at very low temperatures (around 4-20 K). researchgate.net Irradiation of this matrix can generate radicals, which are trapped and stabilized, allowing for their spectroscopic characterization. researchgate.netacs.org Studies on the photolysis of iodinated precursors like 2-iodobenzyl iodide have successfully used this method to isolate and identify the corresponding radical intermediates by their unique IR absorption bands. acs.org For an allylic radical derived from an iodinated butenone, one would expect to observe characteristic C=C and C=O stretching frequencies, shifted from the parent molecule due to the change in electronic structure.

Identification of Criegee Intermediates during Photodissociation

Criegee intermediates (carbonyl oxides) are critical species in atmospheric chemistry, particularly in the ozonolysis of alkenes. osti.govosti.gov Their direct detection was a significant challenge until the development of alternative synthetic routes, such as the reaction of α-iodoalkyl radicals with oxygen. osti.govaip.org This method has enabled detailed spectroscopic studies.

The photodissociation of diiodoalkanes in the presence of oxygen is a common laboratory source for generating Criegee intermediates. aip.orgaip.org For example, the reaction of the CH₂I radical with O₂ produces the simplest Criegee intermediate, CH₂OO, along with an iodine atom. aip.orgacs.org This process allows for the isolation and study of the Criegee intermediate without the complex mixture of products found in ozonolysis. Time-resolved FTIR spectroscopy has been instrumental in capturing the vibrational spectra of these intermediates. osti.govacs.org For CH₂OO, a characteristic and intense absorption band corresponding to the O-O stretching mode is observed. aip.org

While there is no specific literature on the Criegee intermediate formed from this compound, studies on related unsaturated systems like methacrolein (B123484) have provided insight. The reaction of the corresponding iodoalkene radical with O₂ leads to the formation of methacrolein oxide, which has been characterized by its intense OO-stretching band in the IR spectrum. researchgate.net This work confirms that IR spectroscopy is a vital tool for identifying the formation and understanding the structure of complex Criegee intermediates. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. omicsonline.org While standard one-dimensional ¹H and ¹³C NMR provide essential information, complex structures, such as derivatives formed from this compound, often require advanced two-dimensional (2D) techniques. acs.orgemerypharma.com

Structural Elucidation of Complex Derivatives (e.g., HMBC, COSY correlations)

Vinyl iodides like this compound are versatile building blocks. For instance, they can be used in cyclization reactions to form heterocyclic compounds like pyrazoles. nih.govrsc.org Determining the exact structure and substitution pattern of these new, more complex molecules requires a detailed analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). youtube.com

COSY identifies protons that are coupled to each other, typically through two or three bonds (vicinal or geminal coupling). This helps establish connectivity within spin systems, for example, identifying adjacent protons in an alkyl chain or on an aromatic ring.

HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). youtube.com

Case Study: Elucidation of a Substituted Pyrazole (B372694)

Consider a hypothetical reaction where this compound reacts with a substituted hydrazine (B178648) to form a pyrazole derivative. The resulting structure would need unambiguous confirmation. 2D NMR would be essential.

| Technique | Information Gained | Example Application for a Pyrazole Derivative |

| COSY | Shows ¹H-¹H correlations through 2-3 bonds. | A cross-peak between a methyl group's protons and an adjacent ring proton would confirm their connectivity. |

| HSQC/HMQC | Shows direct ¹H-¹³C correlations (one bond). | Correlates each proton signal to the carbon it is directly attached to, simplifying carbon assignments. |

| HMBC | Shows ¹H-¹³C correlations through 2-3 bonds. | A correlation from the acetyl methyl protons to the pyrazole ring carbon at the point of attachment would confirm the substitution pattern. A correlation from a pyrazole ring proton to the carbonyl carbon would further solidify the structure. youtube.comescholarship.org |

By combining the information from these experiments, chemists can piece together the complete molecular structure, much like solving a puzzle. youtube.com The table below shows representative, plausible NMR data for such a pyrazole derivative.

Table 1: Representative NMR Data for a Hypothetical Pyrazole Derivative

| Atom No. | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (N-H) | 10.5 (br s) | - | C3, C5 |

| 3 | - | 148.2 | - |

| 4 | 6.80 (s) | 110.5 | C3, C5, C=O |

| 5 | - | 140.1 | - |

| 6 (C=O) | - | 195.3 | - |

| 7 (CH₃) | 2.45 (s) | 25.8 | C=O, C3 |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

While NMR is powerful for determining connectivity, X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a molecule, including absolute and relative stereochemistry. wikipedia.org This technique is essential when new chiral centers are formed during a reaction or when the geometry of a molecule cannot be conclusively determined by other means. numberanalytics.com

The method involves irradiating a single crystal of the compound with X-rays. wikipedia.org The resulting diffraction pattern is used to calculate a 3D electron density map, from which the positions of all atoms can be determined with high precision. wikipedia.org This allows for the unambiguous assignment of stereochemistry. cam.ac.uk

For derivatives of this compound, this technique would be invaluable if the compound were used in a reaction that creates a new stereocenter. For example, in the synthesis of complex heterocyclic or macrocyclic structures, multiple chiral centers may be generated. sci-hub.strsc.org While NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the relative proximity of atoms, X-ray crystallography gives an unequivocal picture of the entire molecule's stereochemical configuration. ipb.pt Studies on the synthesis of pyrazoles and other heterocycles frequently rely on X-ray crystallography to confirm the structure and regiochemistry of the products. nih.govsci-hub.st

Table 2: Representative Data from an X-ray Crystallography Experiment

| Parameter | Description | Example Value |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell box. | a = 8.1 Å, b = 12.3 Å, c = 9.5 Å, β = 98.5° |

| Bond Lengths | Precise distances between bonded atoms. | C=O: 1.22 Å; C-I: 2.10 Å |

| Bond Angles | Precise angles between three connected atoms. | C-C-I: 121.5° |

| Torsion Angles | Defines the conformation around a rotatable bond. | H-C-C-H: 178.9° (trans) |

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Protocols for Vinylic Iodides

A significant trend in chemical synthesis is the move towards environmentally benign processes. For vinylic iodides like 3-Iodobut-3-en-2-one, this involves creating protocols that minimize waste, avoid toxic reagents, and reduce energy consumption.

Key research areas include:

Metal-Free Catalysis : To circumvent the use of heavy or precious metals, iodine-mediated or catalyzed reactions are gaining traction. For instance, molecular iodine has been used as an inexpensive and non-toxic catalyst for various transformations. Metal-free, iodine-catalyzed oxidative C–H sulfenylation and selenation of alkenes have been developed using hydrogen peroxide (H₂O₂) as a green oxidant and water as the reaction medium. rsc.org Such methods boast excellent green chemistry metrics, including high atom economy (>96%) and a very low E-factor, with water being the only byproduct. rsc.org

Use of Green Solvents and Recyclable Catalysts : Water is being explored as a green solvent for the synthesis of vinyl sulfides and selenides, and for the phenyl-selenylation of vinyl bromides using copper nanoparticle catalysts. rsc.orgrsc.org These copper catalysts, as well as iodine catalysts, can often be recovered and reused, enhancing the sustainability of the process. rsc.orgrsc.org Polymer-supported copper iodide nanoparticles have also been developed as efficient and recyclable catalysts for chemical synthesis under solvent-free conditions. researchgate.net

Energy-Efficient Methods : Mechanochemistry, which involves reactions conducted by milling solids together, often with a minimal amount of liquid (Liquid-Assisted Grinding or LAG), is an emerging sustainable technique. This approach can lead to high-yield synthesis of vinyl aryl sulfides with reduced solvent use compared to traditional solution-based methods. rsc.org

Table 1: Green Chemistry Protocols for Vinylic Halide Functionalization

| Green Approach | Catalyst/Reagent | Solvent | Key Advantages | Citation |

|---|---|---|---|---|

| Metal-Free C-H Chalcogenation | Iodine (10 mol%) / H₂O₂ | Water | High atom economy, low E-factor, recyclable catalyst, water as byproduct. | rsc.org |

| Metal-Free Sulfone Synthesis | Molecular Iodine | Water | No base/additive needed, room temperature, easy workup, good functional group tolerance. | |

| Phenyl-selenylation | Copper Nanoparticles / Zinc | Water | Ligand-free, recyclable catalyst, stereoselective for (E)-vinyl bromides. | rsc.org |

| Mechanochemical Vinylation | Hypervalent Iodine Reagents | Minimal (LAG) or Solvent-free | Improved sustainability, high yields, potential for chromatography-free isolation. | rsc.org |

| Acetal Synthesis | Poly(4-vinylpyridine)-CuI NPs | Solvent-free | Recyclable catalyst (≥6 times), high yields, short reaction times. | researchgate.net |

Expanding the Scope and Selectivity of Transition Metal-Catalyzed Transformations

Vinylic iodides are prized substrates in transition metal-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. wikipedia.org Future research will focus on broadening the utility and enhancing the precision of these transformations.

Diversification of Coupling Partners : While classic reactions like Suzuki, Heck, Sonogashira, and Negishi couplings are well-established for vinylic iodides, research continues to expand the range of compatible coupling partners. wikipedia.orgmdpi.com This includes developing methods for coupling with alkyl-organometallics, which can be challenging due to issues like β-hydride elimination. acs.org The use of specific ligands, such as dppp (B1165662) with nickel catalysts, has been shown to be essential for successful cross-coupling with alkyl Grignard reagents. acs.org

Novel Catalytic Systems : There is ongoing exploration of new and improved catalyst systems to overcome existing limitations. This includes the use of iron, cobalt, or copper catalysts for specific transformations where traditional palladium catalysts may be less effective. researchgate.net For example, cobalt or copper catalysts are used for coupling with aryl- or cyclopropylmagnesium bromide. researchgate.net The development of transition metal-catalyzed reactions involving vinyl radicals is also an active area, opening up new pathways for cyclization, substitution, and other transformations. rsc.org

Enhanced Selectivity : A major goal is to achieve higher levels of regioselectivity and stereoselectivity. For instance, methods for the stereospecific synthesis of vinyl iodides from vinyl bromides using copper(I) catalysis have been developed, ensuring retention of the double bond geometry. organic-chemistry.orgthieme-connect.com In reactions involving substrates with multiple potential reaction sites, achieving selective C-H functionalization remains a significant challenge that is being addressed through the design of specialized directing groups. researchgate.net

Table 2: Scope of Transition Metal-Catalyzed Reactions of Vinylic Iodides

| Reaction Type | Catalyst System | Key Features | Application Example | Citation |

|---|---|---|---|---|

| Suzuki Coupling | PdCl₂(dppf) | Couples vinyl iodides with boronic acids. | Synthesis of marine drugs like Discodermolide and Dictyostatin. | mdpi.com |

| Negishi Coupling | Pd(PPh₃)₄ | Couples vinyl iodides with organozinc reagents. | Total synthesis of (+)-Discodermolide. | mdpi.comacs.org |

| Heck Coupling | Palladium Catalysts | Couples vinyl iodides with alkenes. | General C-C bond formation. | wikipedia.org |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Couples vinyl iodides with terminal alkynes. | Convergent synthesis of complex natural product segments. | acs.org |

| Iodo-cyclization/Coupling | Cobalt or Copper | One-pot sequence to functionalized heterocycles. | Access to C5-functionalized oxazolidin-2-ones. | researchgate.net |

| Pauson-Khand Type | Palladium / Cr(CO)₆ | Three-component reaction of vinyl iodides, alkynes, and a CO surrogate. | Synthesis of polysubstituted cyclopentenones. | researchgate.net |

Innovations in Asymmetric Synthesis and Chiral Control in Reactions

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly for pharmaceuticals and biologically active compounds. The vinylic iodide functionality is a key handle for introducing new stereocenters.

Catalyst-Controlled Stereoselection : A major trend is the use of chiral transition metal complexes to control the stereochemical outcome of a reaction, regardless of pre-existing chirality in the substrate. In the total synthesis of fostriecin, for example, all stereocenters were constructed under catalyst control using a series of asymmetric reactions, including a direct catalytic asymmetric aldol (B89426) reaction to construct the C-9 chirality on a fragment later converted to a cis-vinyl iodide. nih.gov Similarly, iodide-bound ruthenium-BINAP complexes have been shown to enhance enantioselectivity in carbonyl addition reactions. utexas.edu

Reagent-Controlled Synthesis : The use of chiral reagents and auxiliaries continues to be a powerful strategy. Boron-mediated aldol reactions employing chiral Ipc (isopinocampheyl) ligands on the intermediate enolate allow for fine-tuned stereoinduction, which has been applied to the synthesis of complex macrocycles using vinyl iodide fragments. rsc.org

Synthesis of Chiral Building Blocks : Vinylic iodides are themselves key chiral building blocks in the total synthesis of complex natural products. For example, the asymmetric synthesis of aspidophytine (B1246401) involved the annulation of a chiral vinyl iodide with indole (B1671886). nih.gov Similarly, a convergent synthesis of the southern segment of disorazole A₁ utilized a Sonogashira coupling between a terminal enyne and a suitably protected chiral vinyl iodide. acs.org

Table 3: Asymmetric Synthesis Involving Vinylic Iodides

| Synthetic Goal | Key Reaction | Method of Chiral Control | Product/Target | Citation |

|---|---|---|---|---|

| Total Synthesis | Sequential Annulation | Use of a chiral vinyl iodide building block. | Aspidophytine | nih.gov |

| Fragment Synthesis | Sonogashira Coupling | Coupling of a chiral vinyl iodide with an enyne. | Masked southern segment of Disorazole A₁ | acs.org |

| Total Synthesis | Boron-Mediated Aldol | Chiral (−)-Ipc₂BCl reagent to control adduct stereochemistry. | Complex macrocycles | rsc.org |

| Total Synthesis | Multiple Asymmetric Reactions | Catalyst control (Ti, Gd, LLB, Noyori catalysts) for all stereocenters. | Fostriecin and 8-epi-fostriecin | nih.gov |

| Carbonyl Allylation | Ruthenium-Catalyzed Coupling | Iodide-bound Ru-JOSIPHOS catalyst defining stereochemistry at the metal. | Chiral (α-aryl)allylation products | utexas.edu |

| Cyclopentenone Synthesis | Pauson-Khand Type Reaction | Precursors for asymmetric synthesis of target chiral molecules. | Chiral cyclopentenones | researchgate.net |

Exploration of Novel Reactivity Patterns and Cascade Reaction Pathways

Beyond established transformations, researchers are actively seeking novel ways to utilize the reactivity of the vinylic iodide motif, often by combining multiple reaction steps into elegant cascade sequences.

Hypervalent Iodine Reagents : A fascinating area of research involves the use of novel hypervalent iodine(III) reagents like vinylbenziodoxolones (VBX). researchgate.netuw.edu.pl These reagents exhibit unique reactivity, such as delivering a vinyl group to a nucleophile with opposite regioselectivity (β-vinylation) compared to traditional vinyliodonium salts. researchgate.netuw.edu.pl This opens up new synthetic possibilities for creating valuable β-vinyl-phosphorus compounds and other structures. uw.edu.pl

Vinyl Radical Chemistry : The generation and trapping of vinyl radicals from precursors like vinylic iodides under transition-metal catalysis is an emerging field. rsc.org This strategy unlocks diverse transformations, including cyclization, substitution, and rearrangement reactions, providing access to complex structures like polycyclic compounds. rsc.org

Cascade and Tandem Reactions : Designing reactions where multiple bonds are formed in a single, uninterrupted sequence (a cascade or tandem reaction) is a primary goal for improving synthetic efficiency. Examples include one-pot iodo-cyclization/transition metal-catalyzed cross-coupling sequences to access functionalized heterocycles. researchgate.net Another powerful example is the palladium-catalyzed three-component reaction of vinyl iodides, internal alkynes, and a carbon monoxide surrogate to build polysubstituted cyclopentenones in one step. researchgate.net The total synthesis of complex natural products has also featured adventurous cascade reactions, such as a double dihydroxylation/spiroacetalisation cascade initiated from a linear precursor. cam.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.